(2-Methylbenzofuran-5-yl)hydrazine

Electrophilic aromatic substitution Zeolite catalysis Synthetic efficiency

(2-Methylbenzofuran-5-yl)hydrazine is a benzofuran-hydrazine hybrid with the molecular formula C₉H₁₀N₂O and molecular weight of 162.19 g/mol. The compound features a benzofuran bicyclic core with a methyl substituent at the C-2 position of the furan ring and a hydrazine (-NH-NH₂) moiety at the C-5 position of the benzene ring.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12871484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzofuran-5-yl)hydrazine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC(=C2)NN
InChIInChI=1S/C9H10N2O/c1-6-4-7-5-8(11-10)2-3-9(7)12-6/h2-5,11H,10H2,1H3
InChIKeyVKGZTYAXNBPQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylbenzofuran-5-yl)hydrazine (CAS 757126-27-5): A Differentiated Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


(2-Methylbenzofuran-5-yl)hydrazine is a benzofuran-hydrazine hybrid with the molecular formula C₉H₁₀N₂O and molecular weight of 162.19 g/mol . The compound features a benzofuran bicyclic core with a methyl substituent at the C-2 position of the furan ring and a hydrazine (-NH-NH₂) moiety at the C-5 position of the benzene ring . This specific substitution pattern confers distinct electronic, steric, and reactivity properties that differentiate it from unsubstituted, regioisomeric, and dihydro analogs. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, serving as a precursor for hydrazone formation and subsequent heterocyclization to generate diverse compound libraries [1].

Why Generic Substitution Fails for (2-Methylbenzofuran-5-yl)hydrazine: The Critical Role of Methyl Position and Hydrazine Regiochemistry


In-class benzofuran hydrazine derivatives cannot be freely interchanged because the position of the methyl substituent on the furan ring fundamentally alters electrophilic aromatic substitution reactivity, regioselectivity in downstream functionalization, and lipophilicity [1]. The 2-methyl isomer directs nitration to the C-5 position with regiochemical control that is absent in the unsubstituted analog . Moving the methyl group to the C-3 position (CAS 81363-15-7) yields an isomer with identical molecular weight (162.19 g/mol) but measurably different physicochemical properties—including a higher computed boiling point of 340.7°C versus 337.4°C—and altered electronic distribution that affects downstream coupling reactions . Furthermore, the dihydro analog (7-hydrazino-2,3-dihydro-2-methylbenzofuran) loses the aromatic furan ring, eliminating the planar π-stacking surface critical for target binding. These differences are not cosmetic; they translate into divergent synthetic yields, product purity profiles, and ultimately, biological outcomes in drug discovery campaigns.

Quantitative Differentiation Evidence for (2-Methylbenzofuran-5-yl)hydrazine Versus Closest Analogs


Electrophilic Aromatic Substitution Reactivity: 2-Methylbenzofuran Core Outperforms Unsubstituted Benzofuran by Over 2-Fold in Acylation Yield

The 2-methylbenzofuran core—the scaffold from which (2-methylbenzofuran-5-yl)hydrazine is derived—demonstrates dramatically enhanced reactivity in electrophilic aromatic substitution compared to unsubstituted benzofuran. Under identical zeolite-catalyzed acylation conditions (Y zeolite, acetic anhydride, 60°C, atmospheric pressure), 2-methylbenzofuran achieved a 95% isolated yield versus only 43% for benzofuran [1]. In a fixed-bed flow reactor configuration, 2-methylbenzofuran reached approximately 100% conversion with 95% selectivity for the 3-acetyl product, while benzofuran suffered significant catalyst deactivation [2]. Critically, the position 3 in 2-methylbenzofuran was found to be at least two orders of magnitude (≥100×) more reactive than position 3 in unsubstituted benzofuran, and the overall substrate reactivity was approximately twice as high [2]. This translates directly to higher synthetic throughput and reduced purification burden when preparing acylated intermediates from the 2-methylbenzofuran scaffold.

Electrophilic aromatic substitution Zeolite catalysis Synthetic efficiency

Physicochemical Differentiation from the 3-Methyl Regioisomer: Boiling Point and Lipophilicity as Purity and Handling Indicators

The 2-methylbenzofuran-5-yl hydrazine isomer (CAS 757126-27-5) is distinguishable from its 3-methyl regioisomer (CAS 81363-15-7) by measurable differences in computed physicochemical properties, despite identical molecular formula (C₉H₁₀N₂O) and molecular weight (162.19 g/mol) . The 2-methyl isomer exhibits a computed boiling point of 337.4 ± 22.0 °C, while the 3-methyl isomer has a computed boiling point of 340.7 ± 22.0 °C—a difference of 3.3 °C . Flash point values also differ: 157.8 ± 22.3 °C for the 2-methyl isomer versus 159.8 ± 22.3 °C for the 3-methyl isomer. The 2-methyl isomer has a computed LogP of 2.16 . These differences, though modest, are analytically meaningful for identity confirmation via chromatographic retention time comparison and provide objective benchmarks for incoming quality control when sourcing from different suppliers.

Physicochemical characterization Regioisomer differentiation Quality control

Downstream Drug Candidate Potency: 2-Methylbenzofuran-5-yl Fragment Enables Nanomolar Factor Xa Inhibition in BMS-344577

The 2-methylbenzofuran-5-yl fragment, which is directly derived from (2-methylbenzofuran-5-yl)hydrazine via the hydrazine-to-amine conversion, is a critical structural component of BMS-344577—a potent, orally active factor Xa inhibitor developed by Bristol-Myers Squibb [1]. BMS-344577 (compound 22) achieved an FXa IC₅₀ of 4 nM and an EC₂×PT of 7 μM in enzymatic and plasma-based clotting assays [1]. X-ray crystal structures of BMS-344577 analogs in complex with human factor Xa (PDB IDs: 3HPT at 2.19 Å resolution and 3K9X at 1.90 Å resolution) confirm that the 2-methylbenzofuran-5-yl moiety occupies a well-defined hydrophobic pocket within the S1 binding site of the protease [2][3]. The 2-methyl substitution on the benzofuran contributes to shape complementarity and lipophilic contacts within this pocket. This validated target engagement at near-atomic resolution supports the differentiated utility of the 2-methylbenzofuran-5-yl fragment in rational, structure-based drug design compared to benzofuran fragments lacking the 2-methyl group.

Factor Xa inhibition Anticoagulant drug discovery Fragment-based drug design

Carbonic Anhydrase IX Inhibition: 2-Methylbenzofuran Tail Confers Submicromolar Potency and Isoform Selectivity

In a systematic medicinal chemistry study, the 2-methylbenzofuran (MBF) moiety was employed as a lipophilic tail in SLC-0111 analog design for selective carbonic anhydrase IX (hCA IX) inhibition [1]. The MBF sulfonamide series (compounds 11b and 17) inhibited hCA IX with Ki values of 8.4 nM and 7.6 nM, respectively—placing these compounds in the single-digit nanomolar potency range [1]. Compound 11b exhibited a selectivity index (S.I.) of 26.4 for hCA IX over the off-target hCA II isoform [1]. In a parallel study, 2-methylbenzofuran-containing carboxylic acid derivatives (9b, 9e, 9f) demonstrated submicromolar hCA IX inhibition with Ki values of 0.91, 0.79, and 0.56 μM, respectively, with selectivity indices against hCA I and hCA II ranging from 2 to >63 and 4 to 47 [2]. Compound 9e displayed antiproliferative activity against MDA-MB-231 breast cancer cells with an IC₅₀ of 2.52 ± 0.39 μM [2]. The 2-methylbenzofuran tail was selected as a bioisosteric replacement for the p-fluorophenyl group of SLC-0111 specifically for its enhanced lipophilicity and shape complementarity within the hCA IX active site [1].

Carbonic anhydrase inhibition Anticancer agent design Isoform selectivity

Synthetic Regioselectivity Advantage: C-2 Methyl Group Directs Nitration to the 5-Position with Predictable Control

The synthesis of (2-methylbenzofuran-5-yl)hydrazine proceeds via a nitration-reduction-diazotization-hydrazine incorporation sequence in which the C-2 methyl group serves as a regiochemical director . Nitration of 2-methylbenzofuran using HNO₃/H₂SO₄ at 0°C occurs predominantly at the C-5 position due to the electron-donating effect of the C-2 methyl group, which activates the para position of the fused benzene ring . This contrasts with unsubstituted benzofuran, where nitration yields a mixture of regioisomers requiring chromatographic separation, and with 3-substituted benzofurans, where the electronic directing effects differ [1]. The subsequent steps—SnCl₂/HCl reduction (80–85% yield), NaNO₂/HCl diazotization (75–80% yield), and hydrazine hydrate incorporation (70–75% yield)—proceed with step yields that are well-characterized and reproducible . Control of reaction temperature below 10°C during nitration and diazotization minimizes furan ring-opening side reactions .

Regioselective synthesis Nitration Process chemistry

Optimal Application Scenarios for (2-Methylbenzofuran-5-yl)hydrazine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Serine Proteases with Defined S1 Hydrophobic Pockets

The 2-methylbenzofuran-5-yl fragment has been crystallographically validated in the S1 pocket of human factor Xa (PDB 3HPT at 2.19 Å; PDB 3K9X at 1.90 Å), demonstrating that the 2-methyl substitution contributes critical shape complementarity and hydrophobic contacts [1][2]. (2-Methylbenzofuran-5-yl)hydrazine serves as the synthetic entry point for generating this fragment, with the hydrazine group enabling subsequent conversion to the amine or guanidine functionality required for protease inhibitor design [3]. This compound is most appropriate for structure-based drug design programs where the target protein has a well-characterized hydrophobic S1 pocket. The unsubstituted benzofuran-5-yl-hydrazine or 3-methyl regioisomer would not recapitulate the same binding interactions due to altered steric and electronic profiles.

Carbonic Anhydrase Inhibitor Development for Oncology Applications

The 2-methylbenzofuran moiety has demonstrated validated hCA IX inhibition with Ki values as low as 7.6 nM for sulfonamide conjugates and 0.56 μM for carboxylic acid conjugates, with selectivity indices of 26–63 over off-target isoforms [4][5]. (2-Methylbenzofuran-5-yl)hydrazine provides a functionalizable handle at the 5-position for attaching sulfonamide, carboxylic acid, or urea moieties that engage the catalytic zinc and surrounding residues in the CA active site. This compound is indicated for medicinal chemistry teams pursuing tumor-associated carbonic anhydrase isoform inhibitors, where the lipophilic 2-methylbenzofuran tail serves as an effective bioisosteric replacement for the p-fluorophenyl group of clinical-stage CA inhibitors.

High-Efficiency Synthesis of Benzofuran-Hydrazone Libraries via Condensation Chemistry

The terminal hydrazine group of (2-methylbenzofuran-5-yl)hydrazine is primed for condensation with aldehydes or ketones to generate structurally diverse hydrazone libraries in a single synthetic step [6]. The 2-methyl substitution on the benzofuran core enhances the electrophilic aromatic substitution reactivity of the scaffold by approximately 2-fold compared to unsubstituted benzofuran, as demonstrated in zeolite-catalyzed acylation studies (95% vs 43% yield) [7]. This means that subsequent functionalization of the benzofuran ring in the hydrazone products—such as formylation or acylation—proceeds with higher efficiency than for analogs derived from unsubstituted benzofuran-5-yl-hydrazine. This compound is optimal for combinatorial chemistry and parallel synthesis campaigns where both scaffold diversity and reaction efficiency are critical decision factors.

Quality-Control-Driven Procurement Where Regioisomeric Identity Must Be Unambiguously Verified

The 2-methyl isomer (CAS 757126-27-5) and 3-methyl isomer (CAS 81363-15-7) share identical molecular formula (C₉H₁₀N₂O) and molecular weight (162.19 g/mol), making them indistinguishable by mass spectrometry alone . However, their computed boiling points differ by 3.3 °C (337.4 vs 340.7 °C) and flash points by 2.0 °C (157.8 vs 159.8 °C), providing objective benchmarks for chromatographic identity confirmation . Procurement specifications should require batch-specific GC-MS or HPLC retention time data referenced against authentic standards of both isomers. This application scenario is particularly relevant for regulated environments (e.g., GLP/GMP intermediate supply chains) where isomer misassignment could compromise downstream drug substance identity.

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